molecular formula C₄₅H₇₃NO₁₅ B1145418 Erythromycin 2'-Benzyl Carbonate CAS No. 121057-79-2

Erythromycin 2'-Benzyl Carbonate

Cat. No.: B1145418
CAS No.: 121057-79-2
M. Wt: 868.06
InChI Key:
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Description

Erythromycin 2’-Benzyl Carbonate is a derivative of erythromycin, a macrolide antibiotic known for its broad-spectrum antimicrobial activity. Erythromycin was originally discovered in 1952 and has since been widely used to treat various bacterial infections. The modification to form erythromycin 2’-benzyl carbonate aims to enhance its pharmacokinetic properties, such as solubility and stability, while retaining its antimicrobial efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythromycin 2’-benzyl carbonate typically involves the reaction of erythromycin with benzyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the erythromycin molecule. The product is then purified using chromatographic techniques to obtain erythromycin 2’-benzyl carbonate in high purity .

Industrial Production Methods: Industrial production of erythromycin 2’-benzyl carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The product is then subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: Erythromycin 2’-benzyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield erythromycin oxides, while substitution reactions can produce various erythromycin derivatives with modified pharmacological properties .

Scientific Research Applications

Erythromycin 2’-benzyl carbonate has several scientific research applications, including:

Mechanism of Action

Erythromycin 2’-benzyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the translocation of peptides and thus inhibiting protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Uniqueness: Erythromycin 2’-benzyl carbonate is unique due to its enhanced solubility and stability compared to erythromycin. These properties make it a promising candidate for developing new formulations with improved therapeutic efficacy .

Properties

CAS No.

121057-79-2

Molecular Formula

C₄₅H₇₃NO₁₅

Molecular Weight

868.06

Synonyms

2’-(Benzyl Carbonate) Erythromycin;  Benzyl ((3R,4S)-4-(Dimethylamino)-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-di

Origin of Product

United States

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